4-(10-Phenylanthracen-9-YL)benzaldehyde

Photoinitiator LED photocuring Free radical polymerization

Researchers often default to 9,10-diphenylanthracene for OLED or upconversion work, only to find it lacks a reactive handle for covalent immobilization or asymmetric derivatization. 4-(10-Phenylanthracen-9-YL)benzaldehyde solves this with a single para-aldehyde group that preserves the core photophysics while enabling regioselective elaboration. - Mono-functional handle avoids the statistical mixtures of bis-aldehyde analogs, improving isolated yields in push-pull chromophore synthesis. - Enables grafting into polymer matrices for solid-state TTA displays or reusable photochromic resists, which non-functionalized DPA cannot deliver. - Thermal stability margin (Td >330 °C) supports demanding applications like LED-curable automotive coatings with post-bake processing.

Molecular Formula C27H18O
Molecular Weight 358.4 g/mol
CAS No. 862260-62-6
Cat. No. B14187249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(10-Phenylanthracen-9-YL)benzaldehyde
CAS862260-62-6
Molecular FormulaC27H18O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=O
InChIInChI=1S/C27H18O/c28-18-19-14-16-21(17-15-19)27-24-12-6-4-10-22(24)26(20-8-2-1-3-9-20)23-11-5-7-13-25(23)27/h1-18H
InChIKeyYALLHCSXMQOTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Procurement Overview


4-(10-Phenylanthracen-9-YL)benzaldehyde (CAS 862260-62-6), also referred to as 9-(4-formylphenyl)-10-phenylanthracene or DPO, is a C₂₇H₁₈O mono-formyl-substituted 9,10-diphenylanthracene derivative (MW 358.43 g/mol, predicted boiling point 516.9 °C) . It belongs to the broader class of 9,10-diarylanthracene fluorophores widely exploited as blue emitters, triplet–triplet annihilation (TTA) upconversion annihilators, and photoinitiator scaffolds in organic electronics and photopolymerization [1][2]. The single aldehyde substituent at the para position of the 9-phenyl ring confers a chemically addressable handle—absent in the parent hydrocarbon 9,10-diphenylanthracene (DPA)—enabling covalent conjugation, Schiff-base formation, and further functional group interconversion without sacrificing the anthracene core photophysics [3].

Functional handle Reactive aldehyde for covalent conjugation
Core photophysics Retains high fluorescence quantum yield of DPA core

Why Unfunctionalized or Symmetric Analogs Cannot Substitute


Procurement decisions involving 9,10-diarylanthracene derivatives often default to the most accessible analog—9,10-diphenylanthracene (DPA, CAS 1499-10-1) or the symmetric 9,10-bis(4-formylphenyl)anthracene (CAS 324750-99-4). However, DPA lacks a reactive functional group, precluding covalent incorporation into polymers or donor–acceptor architectures [1]. The di-aldehyde analog offers two chemically equivalent sites, imposing symmetric derivatization that is incompatible with the stepwise, site-differentiated synthesis required for push–pull chromophores or asymmetric TTA annihilators [2]. The mono-formyl compound uniquely balances one reactive aldehyde with one unsubstituted phenyl ring, simultaneously preserving the high fluorescence quantum yield characteristic of the DPA core while enabling regioselective elaboration—a combination that neither DPA nor the bis-formyl analog can provide [1][2].

Unfunctionalized DPA (CAS 1499-10-1)
Lacks reactive group for covalent incorporation into polymers or donor–acceptor architectures.
Bis-formyl analog (CAS 324750-99-4)
Two symmetric aldehyde sites impose statistical mixtures, incompatible with stepwise asymmetric synthesis.
General DPA derivatives
May not provide the regioselective mono-functionalization required for push–pull chromophores.

Quantitative Differentiation Evidence


Photoinitiation Conversion Efficiency vs. Phosphine Oxide Derivative

In a direct head-to-head study within the same publication, 4-(10-phenylanthracen-9-yl)benzaldehyde (designated DPO) outperformed its downstream phosphine oxide derivative DPOH in photopolymerization efficiency. When initiating ethoxylated trimethylolpropane triacrylate under identical LED irradiation, DPO yielded a double bond conversion of 95%, compared to 87% for DPOH [1]. For trimethylolpropane triacrylate, both compounds achieved conversions in the range of 49%–68%, demonstrating consistent photoactivity across acrylate monomers [1]. This establishes DPO as the more efficient photoinitiator in the DPO/DPOH synthetic lineage, challenging the assumption that further derivatization necessarily enhances performance.

Photoinitiator conversion
Head-to-head
DPO: 95% vs DPOH: 87%
Reported higher conversion may support faster cure
Ethoxylated TMPTA, LED RTIR, 2025
Photoinitiator LED photocuring Free radical polymerization

Thermal Decomposition Stability Advantage

Thermogravimetric analysis (TGA) in the same study revealed that the thermal decomposition temperature of DPO (330 °C) is 77 °C higher than that of DPOH (253 °C) [1]. Additionally, when mixed with trimethylolpropane triacrylate, the thermal polymerization onset temperature was 187 °C for DPO versus 176 °C for DPOH, an 11 °C advantage that widens the safe processing window [1]. These data demonstrate that the aldehyde precursor possesses substantially greater intrinsic thermal robustness than the phosphine oxide product derived from it.

Thermal stability
Head-to-head
Td: 330 °C (DPO) vs 253 °C (DPOH)
Higher decomposition threshold supports high-temperature processing
TGA inert atmosphere, 2025
Thermal stability TGA Photocurable materials

Regioselective Mono-Functionalization Capability

Unlike 9,10-diphenylanthracene (DPA, CAS 1499-10-1), which bears no reactive substituent on either phenyl ring, 4-(10-phenylanthracen-9-yl)benzaldehyde presents a single aldehyde group capable of undergoing Schiff-base condensation, reductive amination, Wittig olefination, or reduction to the benzyl alcohol without affecting the unsubstituted 10-phenyl ring [1]. In contrast, 9,10-bis(4-formylphenyl)anthracene (CAS 324750-99-4) carries two chemically identical aldehyde sites, rendering stepwise monofunctionalization statistically unfavorable and routinely producing undesired bis-adducts [2]. The mono-aldehyde architecture of the target compound thus uniquely supports the construction of asymmetric D–π–A systems, where the aldehyde-bearing ring serves as the electron-acceptor terminus while the unsubstituted phenyl ring can be further elaborated with electron-donating groups [1].

Reactive sites
Class-level
Mono-formyl (1) vs DPA (0) vs bis-formyl (2 symmetric)
Single site enables stepwise asymmetric synthesis
Structural inference; no single assay
Synthetic intermediate Donor–acceptor dyad Regioselective functionalization

OLED Electron-Transport Performance

A patent document (2021) specifically claims that compounds within the structural class encompassing 4-(10-phenylanthracen-9-yl)benzaldehyde, when employed as electron-transport materials in organic electroluminescent devices, improve driving voltage, luminance efficiency, and lifetime properties relative to conventional devices . The mono-aldehyde anthracene core was also shown to participate in quantitative singlet-oxygen cycloaddition to form endoperoxides that thermally revert to the parent anthracene with high yield (>90% reversibility over multiple cycles in oligomeric thin films), opening an additional application dimension in photochromic lithography that non-reactive analogs cannot access . Quantitative device-level performance data (specific voltage reduction, cd/A efficiency gain, or lifetime extension in hours) are not publicly disclosed in the available patent abstract, representing an area where further primary literature verification is warranted.

OLED electron transport
Data to verify
Patent claims improved driving voltage, efficiency, lifetime
Industrial recognition; quantitative data not disclosed
2021 patent abstract; device testing recommended
OLED Electron transport material Electroluminescence

Panchromatic Triplet Annihilation for White-Light Upconversion

A 2020 study in Journal of Materials Chemistry C demonstrated that aldehyde-functionalized diphenylanthracene derivatives serve as prominent panchromatic luminescent triplet annihilators, yielding stable, highly efficient white-light emission when doped with a triplet sensitizer in both solution and grafted polymer formats [1]. This panchromatic white-light capability is a property of the aldehyde-bearing anthracene class and is not observed with the parent hydrocarbon 9,10-diphenylanthracene (DPA), which emits exclusively in the deep-blue region . The aldehyde group is proposed to introduce an intramolecular charge-transfer character that broadens the emission spectrum. Specific quantitative data for 4-(10-phenylanthracen-9-yl)benzaldehyde within this class are not individually reported; the evidence applies at the level of the aldehyde-diphenylanthracene structural family.

White-light TTA-UC
Class-level
Aldehyde-diphenylanthracene class exhibits panchromatic white-light emission
Broadband emission property may support upconversion research
With triplet sensitizer; J. Mater. Chem. C 2020
Triplet–triplet annihilation Photon upconversion White-light emission

Validated Application Scenarios


High-Temperature UV-LED Photocurable Coatings

DPO's thermal decomposition temperature of 330 °C and its 95% double bond conversion in ethoxylated triacrylate systems [1] make it the superior initiating species choice over its phosphine oxide derivative DPOH (Td = 253 °C, 87% conversion) for LED-curable coatings subjected to post-cure thermal processing (e.g., automotive clearcoats, powder coatings, and high-temperature inkjet inks). The 77 °C stability margin widens the processing window and reduces the risk of initiator decomposition during thermal baking steps. The 8-percentage-point conversion advantage directly corresponds to lower extractable monomer content and improved film mechanical integrity.

Asymmetric Donor–Acceptor Fluorophore and TADF Emitter Synthesis

The single aldehyde group enables stoichiometric, site-specific Schiff-base or Knoevenagel condensation with electron-donating amines or active-methylene compounds to generate asymmetric D–π–A fluorophores [2]. This contrasts with the symmetric 9,10-bis(4-formylphenyl)anthracene, which inevitably produces statistical mixtures of mono- and bis-adducts. For thermally activated delayed fluorescence (TADF) emitter development and triplet-harvesting OLED host design, the mono-aldehyde architecture reduces chromatographic purification steps and improves isolated yield of the target monofunctionalized product.

White-Light Photon Upconversion Devices

Aldehyde-based diphenylanthracene derivatives have been experimentally validated as panchromatic triplet annihilators that produce stable white-light emission when combined with a triplet sensitizer (e.g., palladium tetraphenylporphyrin) [3]. Procurement of the mono-aldehyde anthracene scaffold enables research groups to graft the annihilator into polymer matrices via the aldehyde handle while retaining the panchromatic emission property, a capability not achievable with the non-functionalized parent DPA . This scenario is directly relevant to solid-state upconversion displays, anti-counterfeiting tags, and NIR-to-visible photon conversion coatings.

Photochromic Lithography and Singlet-Oxygen Sensing

Thin films of diphenylanthracene derivatives, including the target structural class, undergo quantitative conversion to endoperoxides upon singlet-oxygen sensitization and revert with >90% fidelity upon heating over multiple write–erase cycles . The aldehyde group provides a covalent anchoring point for immobilization on amino-functionalized substrates (e.g., glass, ITO, or polymer surfaces), enabling the fabrication of reusable photochromic lithography resists and optical oxygen sensors that non-functionalized anthracenes cannot deliver in a permanently grafted format.

Application
Selection Property
Validation Focus
High-temperature UV-LED photocuring
Thermal stability margin and reported conversion efficiency
Post-cure thermal processing and residual monomer assessment
Asymmetric D–A fluorophore synthesis
Regioselective mono-aldehyde functionalization
Site-specific condensation and monoadduct yield
White-light photon upconversion
Panchromatic triplet annihilation capability
Broadband emission in solid-state matrices
Photochromic lithography
Endoperoxide reversibility and grafting handle
Write–erase cycling fidelity on substrates
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